5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves the reaction of 1,3,4 oxadiazole-2-thiol with specific reagents. For example, one method includes refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Additionally, ultrasound-assisted, low-solvent, and acid/base-free methods have been developed to synthesize 5-substituted 1,3,4-oxadiazole-2-thiol derivatives in an environmentally friendly manner (Elahe Yarmohammadi et al., 2020).
Molecular Structure Analysis
Single crystal X-ray diffraction studies have provided detailed information on the molecular structure, showing that the compound belongs to the monoclinic system with specific lattice parameters, indicating its well-defined crystalline structure (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol participates in various chemical reactions, including those that lead to the synthesis of morpholine derivatives with significant biological activity. Its thiol group makes it a versatile reactant for synthesizing compounds with potential antibacterial, antioxidant, and anti-TB activities (Mamatha S.V et al., 2019).
Physical Properties Analysis
The synthesis and structural elucidation techniques, such as NMR, IR, and mass spectrometry, along with X-ray crystallography, have shed light on the physical properties of this compound. Its crystalline nature, along with specific structural parameters, defines its stability and reactivity (Mamatha S.V et al., 2019).
Chemical Properties Analysis
The chemical properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, such as its reactivity with various reagents and the ability to form stable compounds with biological activities, demonstrate its significance in medicinal chemistry. Its interaction with different reagents under various conditions leads to the formation of compounds with diverse biological and chemical properties (Elahe Yarmohammadi et al., 2020).
Scientific Research Applications
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Application Summary : This compound was synthesized and studied for its potential as an inhibitor of the human estrogen alpha receptor (ERα), which could make it useful in the treatment of breast cancer .
- Methods of Application : The compound was synthesized via a two-step reaction, first by synthesizing pyrazoline via a one-pot three-component reaction under microwave irradiation, and then by performing oxidative aromatization of pyrazoline under conventional heating .
- Results : Molecular docking studies showed that the binding affinity of the synthesized compound to ERα was close to that of 4-OHT, a native ligand .
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5-(4-Fluorophenyl)-3-phenylisoxazole
- Application Summary : This compound was synthesized and studied for its potential antibacterial and antifungal properties .
- Methods of Application : The compound was synthesized by condensation of substituted chalcone compounds using hydroxylamine hydrochloride .
- Results : The structure of the synthesized compound was confirmed by various spectral analyses .
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5-(4-Fluorophenyl)valeric acid
- Application Summary : This compound is a fluorinated compound that is popular in medicinal chemistry as a drug agent. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results : The specific results or outcomes obtained for this compound are not detailed in the source .
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(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone
- Application Summary : This compound was studied for its in vivo anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results : The compound showed good anti-inflammatory activity in vivo .
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Application Summary : This compound was synthesized and studied for its potential as an inhibitor of the human estrogen alpha receptor (ERα), which could make it useful in the treatment of breast cancer .
- Methods of Application : The compound was synthesized via a two-step reaction, first by synthesizing pyrazoline via a one-pot three-component reaction under microwave irradiation, and then by performing oxidative aromatization of pyrazoline under conventional heating .
- Results : Molecular docking studies showed that the binding affinity of the synthesized compound to ERα was close to that of 4-OHT, a native ligand .
-
5-(4-Fluorophenyl)valeric acid
- Application Summary : This compound is a fluorinated compound that is popular in medicinal chemistry as a drug agent. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results : The specific results or outcomes obtained for this compound are not detailed in the source .
properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMWJXQWLNRDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942482 | |
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
203268-64-8, 41421-13-0 | |
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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